hemoglobin F Onoda hemoglobin F Onoda
Brand Name: Vulcanchem
CAS No.: 130299-54-6
VCID: VC0237082
InChI:
SMILES:
Molecular Formula: C8H13N3
Molecular Weight: 0

hemoglobin F Onoda

CAS No.: 130299-54-6

Cat. No.: VC0237082

Molecular Formula: C8H13N3

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

hemoglobin F Onoda - 130299-54-6

Specification

CAS No. 130299-54-6
Molecular Formula C8H13N3
Molecular Weight 0

Introduction

Structural Characteristics of Hemoglobin F Onoda

Hemoglobin F Onoda is structurally defined as a variant of fetal hemoglobin (hemoglobin F) with a specific mutation in its gamma chain. The precise mutation is denoted as alpha 2G gamma 2 (146)(HC3)His → Tyr, indicating a substitution of histidine with tyrosine at position 146 of the G-gamma chain . This position, designated HC3, is critical within the hemoglobin structure and influences the protein's functional properties.

Normal fetal hemoglobin (hemoglobin F) has a molecular structure of α2γ2, comprising two alpha and two gamma chains. The gamma chains in hemoglobin F exist in two variants: G-gamma (with glycine at position 136) and A-gamma (with alanine at position 136) . These gamma chains are products of separate genetic loci. In Hemoglobin F Onoda, the mutation specifically affects the G-gamma chain.

The electrophoretic properties of Hemoglobin F Onoda are notable, with isoelectric focusing (IEF) showing that the variant (referred to as Hb F X) moves between normal hemoglobin F and hemoglobin A . This distinctive migration pattern serves as an important identifying characteristic during electrophoretic analysis.

Chain separation studies have revealed the following distribution pattern in affected individuals:

  • G-gamma X (mutated): 35.9%

  • Normal G-gamma: 33.5%

  • A-gamma: 30.6%

Table 1: Structural Comparison Between Normal Hemoglobin F and Hemoglobin F Onoda

CharacteristicNormal Hemoglobin FHemoglobin F Onoda
Molecular Structureα2γ2α2G-γ2(146His→Tyr)
Position of MutationN/A146 (HC3)
Amino Acid ChangeN/AHistidine to Tyrosine
Electrophoretic MobilityStandardMoves between Hb F and Hb A
PropertyNormal Hemoglobin FHemoglobin F Onoda
Oxygen AffinityHigher than adult HbFurther increased
Bohr EffectNormalNormal
CooperativityNormalNormal
Interaction with 2,3-DPGLimitedPresumably limited

Research Methods for Identification and Quantification

Several analytical techniques have been employed for the identification and characterization of Hemoglobin F Onoda and similar hemoglobin variants. These methodologies are crucial for accurate diagnosis and research.

Identification Techniques

Reversed-phase high-performance liquid chromatography (HPLC) was instrumental in the initial discovery of Hemoglobin F Onoda . This technique allowed researchers to detect the abnormal gamma chain in the cord blood lysate of the affected newborn.

For structural analysis, multiple complementary approaches were used:

  • Tryptic digestion of the gamma X chain

  • Separation of peptides through fingerprinting

  • Amino acid analysis

  • Carboxypeptidase A treatment

Isoelectric focusing (IEF) has also proven valuable, demonstrating that Hemoglobin F Onoda moves between normal hemoglobin F and hemoglobin A during electrophoretic separation .

MethodApplicationAdvantagesLimitations
Reversed-phase HPLCIdentification of abnormal chainsHigh sensitivity and specificityRequires specialized equipment
Isoelectric FocusingMobility pattern analysisGood for variant discriminationSemi-quantitative
Tryptic Digestion & FingerprintingStructural characterizationDetailed peptide analysisLabor-intensive
Alkali DenaturationHemoglobin F quantificationSimple methodologyLess precise than automated methods
Capillary ElectrophoresisHemoglobin variant separationHigh resolutionRequires careful calibration

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